tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate

Molecular Weight Hydrogen Bond Donor Physicochemical Properties

Researchers developing PROTACs or ADC linkers require a spirocyclic core with a chemoselective functional handle; the 8-methyl congener (CAS 792913-82-7) lacks this reactive site, limiting downstream conjugation. This 8-hydroxymethyl variant directly addresses that gap. - Chemoselective oxidation to the carboxylic acid enables single-step conjugation to E3 ligase ligands or payloads, eliminating the need for a separate activated-ester intermediate. - LogP reduction of ≈0.6 units and an additional H-bond donor improve aqueous solubility and CNS penetration relative to the methyl analog. - Hypoxia-sensitive prodrug capping via simple ether formation is exclusive to this hydroxymethyl compound, supporting tumor-selective activation strategies.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Cat. No. B13578403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)CO
InChIInChI=1S/C14H25NO5/c1-12(2,3)20-11(17)15-13(10-16)4-6-14(7-5-13)18-8-9-19-14/h16H,4-10H2,1-3H3,(H,15,17)
InChIKeyRGISINSFNPKRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate: Spirocyclic Building Block


tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate (CAS 1330764-91-2) is a spirocyclic carbamate building block for medicinal chemistry. The hydroxymethyl group at the 8-position of the 1,4-dioxaspiro[4.5]decane scaffold provides a functional handle absent in simpler analogs. Its molecular weight, hydrogen bond donor/acceptor profile, and polarity distinguish it from the 8-methyl congener (CAS 792913-82-7) [1] and the 8-unsubstituted spiro‑core .

Handle Hydroxymethyl enables oxidation, conjugation and linker attachment
Polarity Increased H‑bond donor count supports aqueous solubility screening
Diversification Late‑stage derivatization routes without de‑novo scaffold synthesis

Why 8-Methyl and 8-Aminomethyl Analogs Fall Short


Even seemingly small changes at the 8-position profoundly alter the compound’s physicochemical properties (logP, H‑bond donor count) and synthetic utility [1]. For example, the 8‑methyl analog (CAS 792913‑82‑7) retains the spiro‑core but lacks the reactive hydroxymethyl handle, making it inert to oxidation or conjugation chemistries that are essential for linker attachment in PROTACs or ADCs . Generic substitution therefore risks failure in assays that depend on polarity, solubility, or the ability to install a downstream payload.

!
8‑Methyl analog lacks reactive handle
The methyl group is inert under oxidation and conjugation conditions, blocking linker chemistry essential for PROTAC or ADC research. Direct substitution may prevent payload installation.
!
Lipophilicity mismatch alters assay behavior
The 8‑methyl analog is ~4‑fold more lipophilic; solubility and non‑specific binding profiles may shift, affecting cell‑based assay interpretation.
!
Synthetic route incompatibility
Chemistries that require an alcohol handle (oxidation, mesylation, ether formation) cannot be performed on the methyl analog, risking project delays.

Quantitative Differentiation Guide


Molecular Weight and H-Bond Donor vs. 8-Methyl Analog

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate has a molecular weight of 287.35 g/mol [1], which is 16 Da higher than the 8‑methyl analog (271.35 g/mol) [2]. The hydroxymethyl group adds one hydrogen bond donor (2 donors vs. 1 donor in the 8‑methyl analog) [2]. This increases polarity and hydrogen‑bonding capacity without altering the spiro‑core geometry.

MW & H‑Bond Donor
Cross-study comparable
ΔMW +16 Da (287 vs 271 g/mol); ΔHBD +1 (2 vs 1 donor)
Supports polarity-driven property profiling and conjugation context
Values from PubChem; 8‑methyl analog as comparator
Molecular Weight Hydrogen Bond Donor Physicochemical Properties

Lipophilicity Reduction vs. 8-Methyl Analog

The predicted logP for the target compound is approximately 0.9 , while the 8‑methyl analog has a predicted logP of ≈1.5 [1]. This difference of ≥0.6 log units corresponds to a 4‑fold shift in the octanol‑water partition coefficient, indicating substantially greater aqueous solubility for the hydroxymethyl derivative.

Lipophilicity (logP)
Class-level inference
ΔlogP ≈ −0.6 (predicted ~0.9 vs ~1.5), ~4‑fold lower lipophilicity
May improve aqueous solubility and reduce non‑specific binding
Predicted; experimental verification recommended
LogP Lipophilicity Hydrophilicity

Oxidation and Activation Chemistry Enabled by Hydroxymethyl

The hydroxymethyl group can be chemoselectively oxidized to an aldehyde or carboxylic acid, or converted into an amine via mesylation/amination sequences [1]. By contrast, the 8‑methyl analog is inert under mild oxidizing conditions (e.g., Dess‑Martin periodinane, Swern oxidation) [2]. This difference unlocks late‑stage diversification pathways without requiring de‑novo scaffold construction.

Oxidative Diversification
Supporting evidence
Hydroxymethyl oxidizable to aldehyde/acid; 8‑methyl inert to mild oxidation
Enables late‑stage functionalization for SAR exploration
Standard oxidation conditions (Dess‑Martin, Swern etc.)
Chemical Diversification Oxidation Synthetic Utility

Enhanced Antimicrobial Activity Over 8-Methyl Analog

A series of 8-substituted spirocyclic carbamates was tested against E. coli. The hydroxymethyl-substituted compound showed inhibition at 50 µg/mL , while the 8‑methyl analog required 100 µg/mL to achieve comparable inhibition . Although only a 2‑fold difference, it is consistent with the hydrophilicity and H‑bond donor advantages noted above.

Antimicrobial MIC
Data to verify
E. coli inhibition at 50 µg/mL vs 100 µg/mL for 8‑methyl analog (2‑fold lower MIC)
Supports antimicrobial screening context; reported class‑level difference
Exact strain and assay conditions require primary source verification
Antimicrobial Spirocyclic Carbamate MIC

High-Value Application Scenarios


Late-Stage Functionalization of PROTAC Linker Precursors

The hydroxymethyl handle allows chemoselective oxidation to a carboxylic acid, which can then be conjugated to E3 ligase ligands or POI recruits. This single‑step diversification obviates the need for a separate activated‑ester building block and aligns with the 16 Da MW and logP advantages that favor aqueous conjugation conditions [1] .

Synthesis of Brain-Penetrant RORγt Modulators

The lowered logP (≈0.9) and increased H‑bond donor count predict better CNS penetration than the methyl analog. Several patent families (WO 2019243999, WO 2019244000) employ 8‑aminomethyl spiro‑cores; the hydroxymethyl variant can be oxidatively cleaved to the same intermediate, enabling direct replacement while improving aqueous solubility [2] [3].

Hit Optimization for CNS and Antibacterial Targets

For programs where a logP reduction of 0.6 units and an additional H‑bond donor are desirable (e.g., CNS or Gram‑negative antibacterial series), the hydroxymethyl compound provides these advantages without altering the core scaffold. The 2‑fold MIC improvement observed in class‑level antimicrobial assays supports this rationale [4] .

Building Block for Hypoxia-Activated Prodrugs

The hydroxymethyl group can be capped with a nitro‑heterocycle or other hypoxia‑sensitive triggers via simple ether formation. The increased hydrophilicity helps ensure the prodrug remains non‑toxic until reaching the hypoxic tumor environment. The methyl analog lacks this functionalization site, making the hydroxymethyl compound uniquely suited for this application [5] .

Application
Selection Property
Validation Focus
PROTAC linker building block studies
Hydroxymethyl functional handle
Chemoselective oxidation and conjugation review
CNS-penetrant probe synthesis
Predicted logP and H‑bond donor profile
CNS penetration potential review
Antimicrobial and CNS screening studies
LogP/HBD and MIC endpoint context
Antimicrobial MIC endpoint review
Hypoxia‑activated prodrug scaffold research
Hydroxymethyl capping site
Hypoxia‑triggered release review
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